Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate
Description
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate is a halogenated heterocyclic compound featuring a fused triazole-pyridine core. The molecule contains a bromine atom at position 8 and a methyl ester group at position 4. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions where the bromine substituent enables functionalization (e.g., cyanation for carbonitrile derivatives) .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-6(9)7-10-4-11-12(7)3-5/h2-4H,1H3 |
InChI Key |
RJMHIBOUKAMBIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=N2)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 8-bromo-triazolo[1,5-a]pyridine-6-carboxylate
Detailed Synthetic Routes
Hydrazine Intermediate Formation and Oxidative Cyclization
One of the most documented and efficient methods involves the preparation of a hydrazone intermediate from a pyridine derivative, followed by oxidative cyclization to yield the triazolo[1,5-a]pyridine system.
Step 1: Hydrazone Formation
A 6-bromo- or 8-bromo-pyridine-6-carboxylate derivative is reacted with hydrazine hydrate to form the corresponding hydrazone intermediate. This reaction typically occurs under reflux conditions in ethanol or a similar solvent.
Step 2: Oxidative Ring Closure
The hydrazone intermediate undergoes oxidative cyclization using an oxidizing agent such as sodium hypochlorite (NaOCl) in ethanol at room temperature. This step promotes the formation of the fused triazolo ring by intramolecular cyclization.
-
The oxidative cyclization can achieve yields up to approximately 73%, with the product purified by extraction and column chromatography or recrystallization to obtain high purity.
Esterification and Functional Group Manipulation
In some synthetic schemes, the methyl ester group is introduced either before or after the cyclization step:
- Methyl chloroformate is used to esterify the carboxylic acid precursor in the presence of a base such as triethylamine.
- This esterification is typically performed under mild conditions to avoid side reactions.
- The bromine substitution is maintained throughout the synthesis to ensure regioselective substitution at the 8-position.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 80-90 | Formation of hydrazone intermediate |
| Oxidative cyclization | Sodium hypochlorite (NaOCl), ethanol, RT, 3h | 70-73 | Efficient ring closure to triazolo core |
| Esterification (if separate) | Methyl chloroformate, triethylamine, RT | 85-90 | Introduction of methyl carboxylate |
| Purification | Extraction, column chromatography, recrystallization | - | High purity product obtained |
Research Discoveries and Methodological Insights
Oxidative Cyclization Driven by Oxygen
Research indicates that oxidative cyclization reactions forming triazolo[1,5-a]pyridine derivatives are often oxygen-driven processes. Experiments under oxygen atmosphere yield significantly higher product formation compared to inert atmospheres such as argon, confirming the role of molecular oxygen as the oxidant in these transformations.
Influence of Acid Catalysis
The use of Brønsted acids, such as acetic acid, in catalytic amounts can influence the reaction pathway and yields. While acetic acid can promote cyclization, excessive amounts may lead to undesired by-products, necessitating careful optimization of acid equivalents.
Green Chemistry Considerations
The use of sodium hypochlorite as an oxidant in ethanol represents a relatively green and mild approach to oxidative cyclization, avoiding harsher reagents and conditions. This method aligns with sustainable chemistry principles by minimizing hazardous waste and energy consumption.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Solvent | Ethanol | Common for hydrazone formation and cyclization |
| Temperature | Reflux for hydrazone formation; RT for cyclization | Mild conditions preserve substituents |
| Reaction Time | 3-6 hours | Sufficient for complete cyclization |
| Oxidant | Sodium hypochlorite (NaOCl) | Effective and mild oxidant |
| Base (for esterification) | Triethylamine | Neutralizes acid byproducts |
| Purification Methods | Extraction, column chromatography, recrystallization | Ensures product purity |
| Typical Yield (%) | 70-90% | Depending on step and optimization |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic structures.
Oxidation and Reduction Reactions: The triazole and pyridine rings can undergo oxidation and reduction reactions, leading to modifications in the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of N-oxides.
Scientific Research Applications
Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist of RORγt and inhibitors of JAK1 and JAK2.
Material Sciences: The compound’s unique electronic properties make it suitable for applications in organic electronics and materials science.
Biological Studies: It is used in studies to understand the biological activities of triazolopyridine derivatives, including their effects on various biological pathways.
Mechanism of Action
The mechanism of action of methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and immune responses . Similarly, as an inhibitor of JAK1 and JAK2, it interferes with the signaling pathways mediated by these kinases, affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents significantly influence reactivity and biological activity. Key comparisons include:
Structural and Crystallographic Features
- Planarity : The triazolo[1,5-a]pyridine core in the target compound is nearly planar (r.m.s. deviation ~0.0068 Å in analogs), promoting π-π stacking .
- Substituent Orientation : In ethyl 8-(2,4-dichlorophenyl) derivatives, the carboxylate and aryl groups twist by 55.6° and 72.6°, respectively, reducing planarity compared to bromine’s smaller steric profile .
Reactivity and Functional Group Transformations
- Bromine Substitution : The 8-bromo group in the target compound undergoes Pd-catalyzed cyanation, enabling access to carbonitrile-based drug candidates .
- Ester Hydrolysis : Methyl/ethyl esters at position 6 or 7 can be hydrolyzed to carboxylic acids, a pathway unexplored for the target compound but reported in analogs .
Biological Activity
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate (CAS No. 868362-18-9) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant data and case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃O₂ |
| Molecular Weight | 228.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 868362-18-9 |
| Purity | 97% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. In vitro tests have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from to against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It demonstrated superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies:
- COX-2 Inhibition : this compound has shown significant inhibition of COX-2 with IC₅₀ values ranging from to , indicating its potential as a therapeutic agent for inflammatory conditions .
- Safety Profile : Histopathological studies in animal models revealed minimal degenerative changes in organs after administration of the compound, suggesting a favorable safety profile .
Anticancer Potential
The compound's role in cancer therapy is under investigation due to its ability to inhibit specific pathways:
- AXL Receptor Tyrosine Kinase : Research indicates that methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives can inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy in reducing tumor cell viability .
Study on Antimicrobial Activity
In a controlled study evaluating the antimicrobial efficacy of various triazole derivatives including this compound:
- Methodology : The study utilized agar diffusion methods to assess inhibition zones and determined MIC values using broth microdilution techniques.
- Results : The compound displayed potent activity against Gram-positive bacteria with inhibition zones significantly larger than those observed for standard treatments .
Study on Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of triazole derivatives found that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
